N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
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Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, an ethyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the indole derivative with 4-(propan-2-yloxy)benzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, potentially converting it to an alcohol.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-2-ol derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in inflammation and cancer cell proliferation.
Pathways: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses, and the PI3K/Akt pathway, which is crucial for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzamide
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-hydroxybenzamide
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which may confer distinct physicochemical properties and biological activities. This structural feature could influence its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-22-18-10-7-16(11-15(18)12-19(22)23)21-20(24)14-5-8-17(9-6-14)25-13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGIVFXXBFPARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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